N-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a trimethoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-ylmethyl intermediate, followed by its reaction with 3,4,5-trimethoxybenzaldehyde under specific conditions to form the desired oxazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the oxazole ring can yield dihydro-oxazole derivatives .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as EGFR. The compound binds to the active site of EGFR, inhibiting its activity and thereby preventing the proliferation of cancer cells. This inhibition disrupts key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another compound with a furan ring and carboxamide group, known for its anticancer properties.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with potential antibacterial and anticancer activities.
Uniqueness
N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its combination of a furan ring, a trimethoxyphenyl group, and an oxazole ring, which together contribute to its potent biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C18H20N2O6 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H20N2O6/c1-22-14-7-11(8-15(23-2)17(14)24-3)13-9-16(26-20-13)18(21)19-10-12-5-4-6-25-12/h4-8,16H,9-10H2,1-3H3,(H,19,21) |
InChI Key |
OJEZUFXBDFIWGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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